molecular formula C10H7NS B173360 3-Methylbenzo[b]thiophene-5-carbonitrile CAS No. 19404-23-0

3-Methylbenzo[b]thiophene-5-carbonitrile

Cat. No.: B173360
CAS No.: 19404-23-0
M. Wt: 173.24 g/mol
InChI Key: ZTQCBMORZGYXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[b]thiophene-5-carbonitrile is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methylbenzo[b]thiophene-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its applications in drug development.

Chemical Structure and Properties

This compound (C10H7NS) features a benzo[b]thiophene core with a methyl group at the 3-position and a nitrile group at the 5-position. This structure contributes to its unique chemical reactivity and biological profile.

Synthesis of this compound

The compound can be synthesized through various methods, including multicomponent reactions (MCRs) which facilitate the rapid assembly of complex molecules. The synthetic pathways often involve the use of thiophenes and carbonitriles, leveraging their reactivity to form the desired product efficiently.

Antimicrobial Activity

Research has shown that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. In vitro studies indicate that compounds related to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa with varying degrees of effectiveness.

Compound Target Bacteria MIC (µg/mL) Activity
This compoundStaphylococcus aureus10Moderate
Bacillus subtilis15Moderate
Escherichia coli20Weak
Pseudomonas aeruginosa25Weak

These findings suggest that while this compound may not be the most potent antimicrobial agent, it can serve as a scaffold for developing more effective derivatives.

Antitubercular Activity

The compound's structural relatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies indicate that certain benzo[b]thiophene derivatives possess low minimum inhibitory concentrations (MICs), suggesting potential for treating tuberculosis. For example, compounds with similar structures showed MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant strains of M. bovis BCG .

Case Studies

  • Antibacterial Activity Assessment : A study synthesized several derivatives of benzo[b]thiophene and tested their antibacterial efficacy. The results revealed that while many derivatives were inactive, some exhibited moderate activity against specific bacterial strains, emphasizing the importance of structural modifications in enhancing biological activity .
  • Antitubercular Efficacy : Another investigation focused on the antitubercular properties of benzo[b]thiophene derivatives, where compounds showed promising results against multidrug-resistant strains of M. tuberculosis. The study highlighted the potential for these compounds in developing new treatments for tuberculosis .

Properties

IUPAC Name

3-methyl-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQCBMORZGYXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631720
Record name 3-Methyl-1-benzothiophene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19404-23-0
Record name 3-Methyl-1-benzothiophene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To copper (I) cyanide (0.569 g, 6.35 mmol) was added 5-bromo-3-methyl benzo[b]thiophene (1.179 g, 5.19 mmol) in N-methylpyrrolidinone (10 ml) and the mixture was stirred at 180°-190° C. for 17 h. This was then partitioned between ether (75 ml) and ammonia solution (75 ml). The ether layer was separated, washed with more ammonia solution (2×50 ml), dried (Na2SO4) and evaporated in vacuo to leave 0.81 g of an off-white solid. Chromatography on flash silica, eluting with 10% ethyl acetate/petroleum ether yielded 0.76 g (85%) of the title compound as a white solid. δ (CDCl3) 2.47 (3H, s), 7.23 (1H, s), 7.55 (1H, dd, J=8.3 and 1.5 Hz), 7.93 (1H, d, J=8.4 Hz), 8.03 (1H, d, J=1.4 Hz).
Name
copper (I) cyanide
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To copper (I) cyanide (0.569 g, 6.35 mmol) was added 5-bromo-3-methyl benzo thiophene (1.179 g, 5.19 mmol) in N-methylpyrrolidinone (10 ml) and the mixture was stirred at 180°-190° C. for 17 h. This was then partitioned between ether (75 ml) and ammonia solution (75 ml). The ether layer was separated, washed with more ammonia solution (2×50 ml), dried (Na2SO4) and evaporated in vacuo to leave 0.81 g of an off-white solid. Chromatography on flash silica, eluting with 10% ethyl acetate/petroleum ether yielded 0.76 g (85%) of the title compound as a white solid. δ (CDCl3) 2.47 (3H, s), 7.23 (1H, s), 7.55 (1H, dd, J=8.3 and 1.5 Hz), 7.93 (1H, d, J=8.4 Hz), 8.03 (1H, d, J=1.4 Hz).
Name
copper (I) cyanide
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.